molecular formula C18H12N2OS B290021 3,4-Diphenylthieno[2,3-c]pyridazin-5-ol

3,4-Diphenylthieno[2,3-c]pyridazin-5-ol

Cat. No.: B290021
M. Wt: 304.4 g/mol
InChI Key: NXVOPFJBDOQYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Diphenylthieno[2,3-c]pyridazin-5-ol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of thienopyridazines, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diphenylthieno[2,3-c]pyridazin-5-ol typically involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst . The reaction mixture is refluxed for several hours, and the product is obtained after evaporation under reduced pressure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Diphenylthieno[2,3-c]pyridazin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thienopyridazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyridazines, depending on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Diphenylthieno[2,3-c]pyridazin-5-ol stands out due to its specific substitution pattern and the presence of both phenyl and hydroxyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H12N2OS

Molecular Weight

304.4 g/mol

IUPAC Name

3,4-diphenylthieno[2,3-c]pyridazin-5-ol

InChI

InChI=1S/C18H12N2OS/c21-14-11-22-18-16(14)15(12-7-3-1-4-8-12)17(19-20-18)13-9-5-2-6-10-13/h1-11,21H

InChI Key

NXVOPFJBDOQYFF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C(=CSC3=NN=C2C4=CC=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CSC3=NN=C2C4=CC=CC=C4)O

Origin of Product

United States

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